molecular formula C21H28N6O2 B5323311 7-benzyl-8-(4-butylpiperazin-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

7-benzyl-8-(4-butylpiperazin-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B5323311
M. Wt: 396.5 g/mol
InChI Key: JRTJQEGAVZRBLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-benzyl-8-(4-butylpiperazin-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a small molecule drug that belongs to the class of purine derivatives. It has been shown to have potential therapeutic applications in various disease conditions.

Mechanism of Action

The exact mechanism of action of 7-benzyl-8-(4-butylpiperazin-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is not fully understood. However, it is believed to act by modulating the activity of various neurotransmitters in the brain, including dopamine, serotonin, and glutamate. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain, improve cognitive function, and inhibit the growth of cancer cells. It has also been shown to have antioxidant and neuroprotective properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 7-benzyl-8-(4-butylpiperazin-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is its versatility in different lab experiments. It can be used in vitro and in vivo experiments to study its mechanism of action and potential therapeutic applications. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 7-benzyl-8-(4-butylpiperazin-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione. One direction is to investigate its potential use in the treatment of neurodegenerative disorders, such as Parkinson's and Alzheimer's disease. Another direction is to study its potential as an anticancer agent. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective synthesis methods.

Synthesis Methods

The synthesis of 7-benzyl-8-(4-butylpiperazin-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves the condensation of 4-butylpiperazine with 7-benzyl-3-methyl-1,3,7-trioxo-2,6-purinedione in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the product is purified using standard techniques.

Scientific Research Applications

7-benzyl-8-(4-butylpiperazin-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, anticonvulsant, and antitumor activities. It has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.

properties

IUPAC Name

7-benzyl-8-(4-butylpiperazin-1-yl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O2/c1-3-4-10-25-11-13-26(14-12-25)20-22-18-17(19(28)23-21(29)24(18)2)27(20)15-16-8-6-5-7-9-16/h5-9H,3-4,10-15H2,1-2H3,(H,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTJQEGAVZRBLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCN(CC1)C2=NC3=C(N2CC4=CC=CC=C4)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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